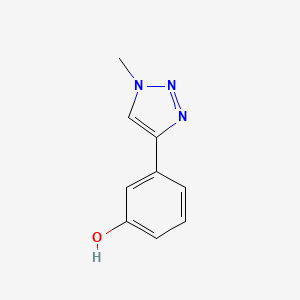

3-(1-Methyltriazol-4-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

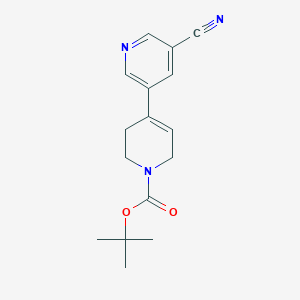

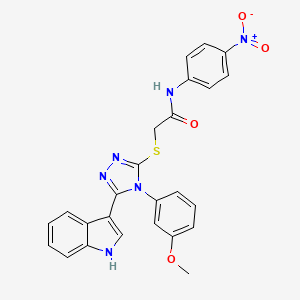

“3-(1-Methyltriazol-4-yl)phenol” is a compound that contains a phenol group and a 1-methyltriazol-4-yl group. The phenol group consists of a hydroxyl (-OH) group attached to a benzene ring, while the 1-methyltriazol-4-yl group contains a triazole ring with a methyl group attached .

Synthesis Analysis

The synthesis of compounds similar to “3-(1-Methyltriazol-4-yl)phenol” has been reported in the literature. For instance, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction . Another study reported the synthesis of coordination polymers incorporating a 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand .Molecular Structure Analysis

The molecular structure of “3-(1-Methyltriazol-4-yl)phenol” can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass spectroscopy . The presence of the phenol and triazole groups in the molecule can significantly influence its structure and properties .Chemical Reactions Analysis

Phenols, like “3-(1-Methyltriazol-4-yl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation reactions to yield quinones .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also soluble in water due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Drug Discovery

The 1,2,3-triazole scaffold has garnered significant attention in drug discovery due to its unique properties. Researchers have exploited its high chemical stability, aromatic character, and hydrogen bonding ability to design novel drug candidates. Notable examples include:

- Rufinamide : An anticonvulsant drug with a 1,2,3-triazole core .

- Cefatrizine : A broad-spectrum cephalosporin antibiotic containing a 1,2,3-triazole motif .

- Carboxyamidotriazole : An anticancer drug featuring a 1,2,3-triazole core .

- Tazobactam : A β-lactam antibiotic that incorporates a 1,2,3-triazole unit .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:

- Huisgen 1,3-dipolar cycloaddition : A classic method for constructing 1,2,3-triazoles .

- Metal-catalyzed 1,3-dipolar cycloaddition : Leveraging transition metals for efficient triazole synthesis .

- Strain-promoted azide alkyne cycloaddition : A bioorthogonal click reaction .

Materials Science

1,2,3-Triazoles find applications in materials science, including the development of functional coatings, sensors, and nanomaterials.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-(1-Methyltriazol-4-yl)phenol is a derivative of the triazole class of compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazoles, in general, are known for their ability to form hydrogen bonds and interact with biological targets . They can act as both hydrogen bond donors and acceptors, which allows them to engage in diverse interactions with biological targets .

Biochemical Pathways

Triazoles are known to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Triazoles are generally known for their high chemical stability, which could potentially influence their pharmacokinetic properties .

Result of Action

Triazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The chemical stability of triazoles suggests that they may be relatively resistant to environmental changes .

Propriétés

IUPAC Name |

3-(1-methyltriazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGQLFJXLJKBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyltriazol-4-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)

![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)

![N-(4-fluorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)